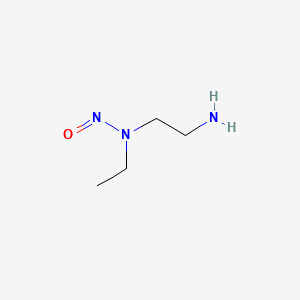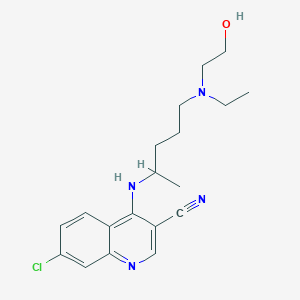
Hydroxychloroquine 3-Carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxychloroquine 3-Carbonitrile is a derivative of hydroxychloroquine, a well-known antimalarial and disease-modifying antirheumatic drug (DMARD)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxychloroquine 3-Carbonitrile typically involves the introduction of a nitrile group into the hydroxychloroquine molecule. This can be achieved through various organic synthesis techniques, including nucleophilic substitution reactions. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of the nitrile group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxychloroquine 3-Carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Hydroxychloroquine 3-Carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the development of chromatographic methods.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its antiviral and immunomodulatory properties, particularly in the context of diseases like COVID-19.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Hydroxychloroquine 3-Carbonitrile involves several molecular targets and pathways:
Lysosomal Activity: The compound interferes with lysosomal function, affecting cellular processes such as autophagy.
Immune Modulation: It modulates the immune response by inhibiting the production of cytokines and other inflammatory mediators.
Antiviral Effects: The compound can block viral entry and replication by interfering with endocytic pathways and receptor binding.
Comparación Con Compuestos Similares
Hydroxychloroquine 3-Carbonitrile can be compared with other similar compounds, such as:
Hydroxychloroquine: While both compounds share a similar core structure, the presence of the nitrile group in this compound may confer different chemical and biological properties.
Chloroquine: Another antimalarial drug with a similar mechanism of action but different chemical structure.
Aminonitriles: Compounds with similar nitrile groups but different core structures, used in various chemical and pharmaceutical applications.
This compound stands out due to its unique combination of properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H25ClN4O |
|---|---|
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
7-chloro-4-[5-[ethyl(2-hydroxyethyl)amino]pentan-2-ylamino]quinoline-3-carbonitrile |
InChI |
InChI=1S/C19H25ClN4O/c1-3-24(9-10-25)8-4-5-14(2)23-19-15(12-21)13-22-18-11-16(20)6-7-17(18)19/h6-7,11,13-14,25H,3-5,8-10H2,1-2H3,(H,22,23) |
Clave InChI |
NWEDUQNVRRUJKY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1C#N)Cl)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



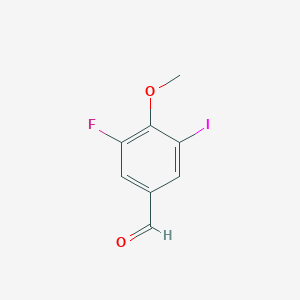
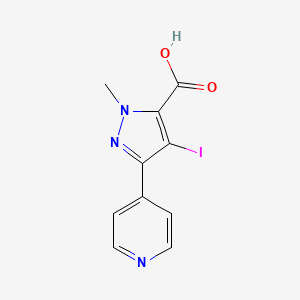

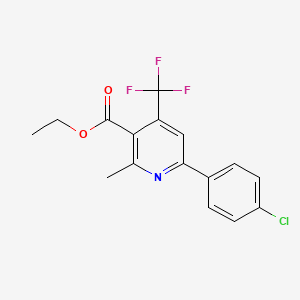

![[(3S,8S,9S,10R,13S,14S,17S)-17-formyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13428886.png)

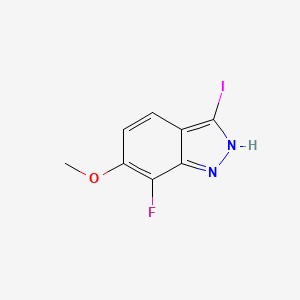
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13428898.png)
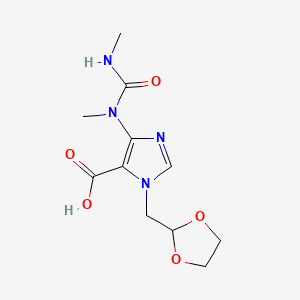
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13428915.png)
![4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)
